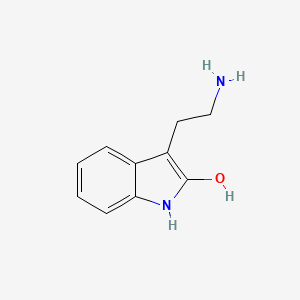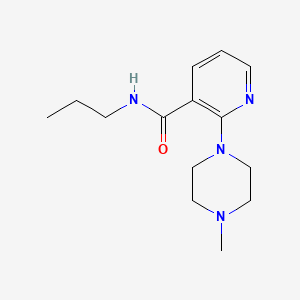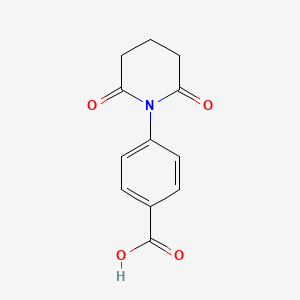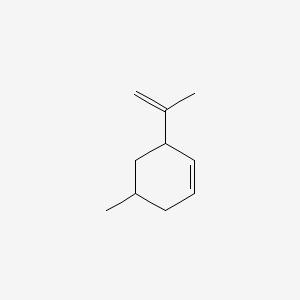
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of urea derivatives with malonic acid or its esters in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- n-Hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
- Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
Uniqueness
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxamide groups allow for diverse interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
42022-47-9 |
|---|---|
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
N-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5N3O4/c9-3-2(4(10)8-12)1-6-5(11)7-3/h1,12H,(H,8,10)(H2,6,7,9,11) |
Clave InChI |
XQVIOIHGCXHOHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)

![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)



![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
